molecular formula C9H21Cl2N3O B1487398 4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride CAS No. 2206822-94-6

4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride

Cat. No. B1487398
M. Wt: 258.19 g/mol
InChI Key: RYZCUFCICXFPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride” is a compound used in organic synthesis . It has a molecular formula of C13H20Cl2N2O2 and a molecular weight of 307.215 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-11-2-4-12(5-3-11)8-6-10-7-9(8)13;;/h8-10,13H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZCUFCICXFPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CNCC2O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride
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4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride
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4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride
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4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride
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4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 6
4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol dihydrochloride

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